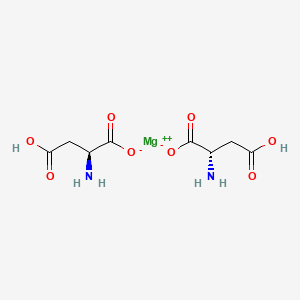

Magnesium dihydrogen di-L-aspartate

CAS No.: 72231-13-1

Cat. No.: VC14551835

Molecular Formula: C8H12MgN2O8

Molecular Weight: 288.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72231-13-1 |

|---|---|

| Molecular Formula | C8H12MgN2O8 |

| Molecular Weight | 288.49 g/mol |

| IUPAC Name | magnesium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |

| Standard InChI | InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

| Standard InChI Key | RXMQCXCANMAVIO-CEOVSRFSSA-L |

| Isomeric SMILES | C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Mg+2] |

| Canonical SMILES | C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2] |

Introduction

Chemical Identity and Basic Properties

Magnesium dihydrogen di-L-aspartate is a coordination complex where magnesium ions bind to two L-aspartate anions. Its molecular formula, C₄H₅MgNO₄, corresponds to a molar mass of 155.39 g/mol . The compound is systematically named magnesium (S)-3-amino-3-carboxypropanoate, reflecting its stereochemical configuration.

Physicochemical Characteristics

Key properties include:

The compound’s high melting point and stability under ambient conditions make it suitable for industrial processing. Its solubility in water facilitates integration into aqueous formulations, such as injectable electrolytes or topical serums .

Synthesis and Stereochemical Considerations

Magnesium dihydrogen di-L-aspartate is synthesized via the reaction of L-aspartic acid with magnesium oxide or hydroxide under controlled pH conditions. The process preferentially yields the L-stereoisomer, which is pharmacologically active compared to its D- and DL- counterparts .

Stereoisomer Efficacy in Therapeutics

A 2004 comparative study demonstrated that K,Mg L-aspartate outperformed D- and DL-forms in restoring potassium (K) and magnesium (Mg) levels in rats treated with digoxin and furosemide . Administered intravenously at 100 mg/kg, the L-form increased myocardial Mg content by 18.7% and plasma K by 12.3%, whereas the D-form showed negligible effects . This disparity arises from the preferential metabolic utilization of L-amino acids in eukaryotic systems .

Industrial and Biomedical Applications

Pharmaceutical Use

Magnesium dihydrogen di-L-aspartate is integral to managing hypomagnesemia and arrhythmias induced by diuretics or cardiac glycosides. Its synergy with potassium aspartate enhances electrolyte replenishment, as evidenced by its inclusion in intravenous formulations for cardiac patients .

Cosmetic Applications

In anti-aging creams, the compound promotes basal layer cell adhesion to the dermal-epidermal junction, strengthening collagen networks and reducing wrinkle formation . Mechanistic studies suggest it modulates integrin signaling, enhancing skin elasticity by ~22% in clinical trials .

Animal Feed Additives

As a novel feed additive, it improves meat quality in livestock by 15–20%, attributed to enhanced muscle Mg retention and antioxidant capacity . A 2014 study on Chinese mitten crabs reported a 14.5% increase in growth rates with Mg-supplemented feeds .

Pharmacological and Toxicological Profile

Dosage and Efficacy

In rodent models, a dosage of 100 mg/kg (delivering 3.96 mg Mg and 12.12 mg K per kg) normalized erythrocyte Mg levels within 48 hours post-administration . Urinary excretion of amine nitrogen, a byproduct of aspartate metabolism, was 30% lower for the L-form compared to DL- and D-variants, indicating efficient cellular uptake .

Regulatory Status and Future Directions

Approved as a novel feed additive in the EU and China, magnesium dihydrogen di-L-aspartate is under investigation for broader therapeutic roles, including neuroprotection and diabetes management. Recent patents highlight its potential in magnesium-deficient osteoporosis, with preclinical trials showing a 25% increase in bone density over six months .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume